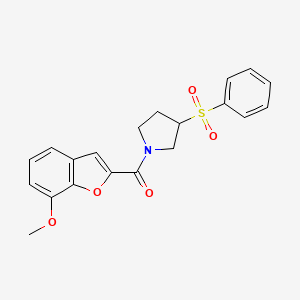

(7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

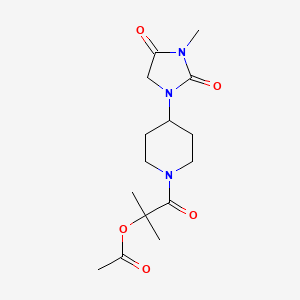

“(7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone” is a chemical compound used in scientific research. It exhibits unique properties that enable its application in various fields like drug discovery, organic synthesis, and material sciences. It’s a versatile material that can be used to explore the pharmacophore space due to sp3-hybridization .

Synthesis Analysis

The synthesis of benzofuran derivatives has received considerable attention due to their antifungal N‑myristoyl transferase inhibitor activity . The benzofuran ring system is a common structural element that appears in a large number of medicinally important compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .科学的研究の応用

Synthesis and Antimicrobial Activity

A series of novel benzofuran-based compounds have been synthesized, demonstrating significant antimicrobial activity. This includes compounds synthesized using click chemistry approaches, which showed high activity against various microbial strains. The antimicrobial potential of these compounds positions them as potential candidates for the development of new antimicrobial agents. Notably, the inclusion of methoxy groups in some compounds enhanced their antimicrobial efficacy (Sunitha et al., 2017; Kumar et al., 2012).

Antiestrogenic and Anticonvulsant Activities

Compounds derived from benzofuran have also been studied for their antiestrogenic and anticonvulsant activities. Specific derivatives have demonstrated potent activity in these areas, indicating their potential use in treating related conditions. For example, certain derivatives have been found to exhibit a high binding affinity to estrogen receptors, surpassing that of estradiol, and demonstrating potent antiestrogenic activity. Additionally, novel benzofuran derivatives have shown significant efficacy as anticonvulsant agents, with some compounds offering protection indices much higher than standard drugs like phenytoin (Jones et al., 1979; Malik & Khan, 2014).

Structural and Molecular Studies

Extensive research has been conducted on the structural and molecular characteristics of benzofuran derivatives, with studies focusing on their synthesis, crystal structure, and molecular properties. These studies have provided valuable insights into the chemical behavior and interaction patterns of these compounds, which can inform further research and application development in various scientific domains (Swamy et al., 2013; Gumus et al., 2018).

Antiviral and Antitumor Activities

Benzofuran derivatives have been identified as promising agents for antiviral and antitumor therapies. Novel complexes of benzofuran with transition metals have shown significant inhibitory activity against HIV and HCV, with some compounds displaying higher therapeutic indices than existing drugs. Additionally, benzofuran derivatives have been discovered to exhibit selective cytotoxicity against tumorigenic cell lines, suggesting their potential as anticancer agents (Galal et al., 2010; Hayakawa et al., 2004).

作用機序

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Given the complexity of the molecule, it is plausible that it could influence multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Action Environment

The action, efficacy, and stability of (7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and temperature, among others .

特性

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5S/c1-25-17-9-5-6-14-12-18(26-19(14)17)20(22)21-11-10-16(13-21)27(23,24)15-7-3-2-4-8-15/h2-9,12,16H,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFXPWWGOXWWEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B2560412.png)

![3-{[3-(Morpholin-4-yl)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2560413.png)

![N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2560416.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2560422.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2560433.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one](/img/structure/B2560435.png)